N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-Methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno-pyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with two methoxyphenyl groups. Its molecular formula is C₂₂H₂₂N₄O₅S₂ (calculated based on structural analogs in ), with a molecular weight of ~486.5 g/mol.
Synthetic routes for analogous compounds involve cyclization of thiocarbamoyl precursors with halogenated reagents (e.g., chloroacetone) in the presence of bases like triethylamine, followed by coupling with substituted acetamides . While specific biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-28-16-8-6-14(7-9-16)23-19(26)13-31-22-24-18-10-11-30-20(18)21(27)25(22)15-4-3-5-17(12-15)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAHJYHENVUOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that exhibits diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a thieno[3,2-d]pyrimidine core linked to a methoxyphenyl group and a thioacetamide moiety. Its molecular formula is , with a molar mass of 422.48 g/mol. The presence of the methoxy groups is hypothesized to enhance its biological activity by improving solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4S |
| Molar Mass | 422.48 g/mol |
| Density | 1.53 g/cm³ |
| pKa | 9.86 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.
Minimum Inhibitory Concentration (MIC) Values:
- Staphylococcus aureus: 16 µg/mL
- Escherichia coli: 32 µg/mL
- Candida albicans: 8 µg/mL
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of topoisomerases and modulation of signaling pathways related to cell survival.
Cell Lines Tested:
- HeLa (cervical cancer): IC50 = 10 µM
- MCF-7 (breast cancer): IC50 = 15 µM
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It inhibits enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- DNA Interaction: The presence of the thieno[3,2-d]pyrimidine moiety allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation: It enhances ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
-
Study on Antimicrobial Efficacy:
- A comparative study evaluated the antimicrobial efficacy of several derivatives against standard strains. The compound showed superior activity compared to traditional antibiotics like penicillin and tetracycline.
-
Anticancer Mechanism Elucidation:
- A detailed investigation into the apoptosis-inducing effects revealed that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five analogs differing in core structure, substituents, or functional groups.
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Effects :
- Methoxy groups (target compound) improve solubility compared to electron-withdrawing nitro () or chloro/CF₃ groups () .
- Nitro and CF₃ substituents enhance reactivity in electrophilic environments but reduce bioavailability due to increased hydrophobicity .
Core Modifications: The thieno-pyrimidine core (target compound) offers a balance between rigidity and flexibility, facilitating receptor interactions. Oxadiazole-containing analogs () demonstrate superior metabolic stability due to the heterocycle’s resistance to enzymatic degradation .
Synthetic Complexity :
- The target compound’s synthesis requires fewer steps compared to oxadiazole hybrids () or triazolopyrimidines (), which involve multi-step cyclization and coupling .
Spectroscopic Trends :
- NMR studies of similar compounds () reveal that substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts, suggesting that the target’s methoxy groups may shield adjacent protons, reducing δ values compared to nitro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
